molecular formula C9H7ClF3NO B1585669 N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide CAS No. 247170-19-0

N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

Cat. No. B1585669
M. Wt: 237.6 g/mol
InChI Key: QRMZQPODCUCPQD-UHFFFAOYSA-N
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Description

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7ClF3NO . It is a part of the class of organic compounds known as trifluoromethylbenzenes .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of “N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular weight of this compound is 237.61 .


Physical And Chemical Properties Analysis

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a solid compound . Its density is predicted to be 1.516±0.06 g/cm3 . The compound is soluble with a solubility of 0.358 mg/ml .

Scientific Research Applications

Summary of the Application

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a key structural motif in active agrochemical and pharmaceutical ingredients. Its derivatives, known as trifluoromethylpyridines (TFMP), are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives involve various chemical reactions, including cyclocondensation .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

2. Synthesis of New Chrysin Derivatives

Summary of the Application

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is used in the synthesis of new chrysin derivatives alkylated with N-phenylchloroacetamides in position 7 .

Methods of Application or Experimental Procedures

A novel method was developed for the preparation of 7-aminochrysin derivatives via the Smiles rearrangement, resulting in diphenylamine-type compounds .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the source .

3. Materials Engineering

Summary of the Application

Fluorine, which is a part of “N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide”, is widely used in materials engineering. It is used in thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use were not detailed in the source .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the source .

4. Synthesis of Sorafenib

Summary of the Application

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is used in the synthesis of Sorafenib. The IUPAC name of Sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use were not detailed in the source .

Results or Outcomes

Sorafenib has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

5. Organic Synthesis

Summary of the Application

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is used as a building block in organic synthesis . It is used in the preparation of various organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use were not detailed in the source .

Results or Outcomes

The specific results or outcomes of this application were not detailed in the source .

6. Synthesis of Fluorinated Organic Chemicals

Summary of the Application

“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is used in the synthesis of fluorinated organic chemicals . Fluorine-containing compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use were not detailed in the source .

Results or Outcomes

The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H319 .

properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMZQPODCUCPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371517
Record name N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide

CAS RN

247170-19-0
Record name N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Zhu, J Huang, X Yang - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A mild method for palladium-catalyzed halogenation of acetanilide with N-chloro-N-fluorobenzenesulfonylamide (CFBSA) as a chlorinating reagent, oxidant, and novel promoting …
Number of citations: 3 sioc-journal.cn
PJ Conaghan, CSB Matthews, F Chotard… - Nature …, 2020 - nature.com
Carbene-metal-amides are soluble and thermally stable materials which have recently emerged as emitters in high-performance organic light-emitting diodes. Here we synthesise …
Number of citations: 69 www.nature.com
J Feng, L Yang, AS Romanov… - Advanced Functional …, 2020 - Wiley Online Library
Carbene‐metal‐amides (CMAs) are a promising family of donor–bridge–acceptor molecular charge‐transfer (CT) emitters for organic light‐emitting diodes. A universal approach is …
Number of citations: 37 onlinelibrary.wiley.com
Q Gu, F Chotard, J Eng, APM Reponen… - Chemistry of …, 2022 - ACS Publications
Carbene–metal–amides (CMAs) are an emerging class of photoemitters based on a linear donor–linker–acceptor arrangement. They exhibit high flexibility about the carbene–metal …
Number of citations: 17 pubs.acs.org
V Pace, L Castoldi, AD Mamuye, W Holzer - Synthesis, 2014 - thieme-connect.com
Treatment of widely available isocyanates with monohalolithium and dihalolithium carbenoids provides a valuable protocol for the one-pot preparation of α-halo- and α,α-…
Number of citations: 50 www.thieme-connect.com
D Credgington - 2020 - repository.cam.ac.uk
Carbene-metal-amides (CMAs) are a promising family of donor-bridge-acceptor molecular charge-transfer emitters for organic light-emitting diodes (OLEDs). Here a universal approach …
Number of citations: 2 www.repository.cam.ac.uk
M Gantenbein - 2015 - edoc.unibas.ch
The potential of phosphorescent organic light emitting diodes (phOLEDs) in full-color flat-panel display solid state lighting devices is fueling the interest in high triplet energy materials. 4,…
Number of citations: 3 edoc.unibas.ch
PJ Conaghan, CSB Matthews, F Chotard, STE Jones… - researchain.net
Carbene-metal-amide type photoemitters based on CF 3-substituted carbazolate ligands show sky-blue to deep-blue photoluminescence from charge-transfer excited states. They are …
Number of citations: 0 researchain.net
L Jin, X Zeng, S Li, G Qiu, P Liu - European Journal of Organic …, 2022 - Wiley Online Library
Here described a copper‐catalyzed direct chlorination and bromination of anilides in the presence of N‐fluorobenzenesulfonimide as oxidant. This protocol shows excellent …
朱晔, 黄金文, 杨先金 - 有机化学, 2019 - sioc-journal.cn
报道了一种以N-氟-N-氯苯磺酰胺(CFBSA) 同时作为氯源, 氧化剂和促进剂的钯催化乙酰苯胺氯化方法. 反应后的副产物N-氟苯磺酰胺在Pd (OAc) 2 存在下分解, 促进了反应进程. 表明钯催化下…
Number of citations: 2 sioc-journal.cn

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